![molecular formula C12H13BrClNO3 B2370235 Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate CAS No. 2223103-79-3](/img/structure/B2370235.png)
Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate
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Overview
Description
Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate, also known as Br-CAP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate inhibits the lysine acetyltransferase activity of PCAF by irreversibly modifying the active site cysteine residue of the enzyme. This modification prevents the transfer of the acetyl group from acetyl-CoA to the lysine residue of the target protein.
Biochemical and Physiological Effects:
Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate has been shown to affect various biological processes such as gene expression, cell proliferation, and cellular signaling pathways. It has also been shown to induce apoptosis in cancer cells by inhibiting the activity of PCAF.
Advantages and Limitations for Lab Experiments
One of the main advantages of Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate is its selectivity towards PCAF, which allows for specific investigation of the role of lysine acetylation in various biological processes. However, one limitation of Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate is that it irreversibly modifies the active site cysteine residue of PCAF, which may affect the activity of other enzymes that contain a similar cysteine residue.
Future Directions
There are several future directions for the study of Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate. One direction is the investigation of its potential use as a therapeutic agent for cancer treatment. Another direction is the development of more selective lysine acetyltransferase inhibitors that can target specific enzymes involved in different biological processes. Additionally, the effects of Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate on other post-translational modifications such as ubiquitination and phosphorylation can be investigated to gain a better understanding of the complex regulatory mechanisms of cellular signaling pathways.
Synthesis Methods
The synthesis of Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate involves the reaction of 3-bromophenylacetic acid with thionyl chloride, which forms 3-bromophenylacetyl chloride. This intermediate product is then reacted with N-Boc-3-aminopropanol to form N-Boc-3-(3-bromophenyl)propanamide. This product is then treated with trifluoroacetic acid to remove the Boc protecting group, and the resulting amine is reacted with chloroacetyl chloride to form Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate.
Scientific Research Applications
Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate has been extensively studied for its potential use as a chemical probe to investigate the role of lysine acetylation in various biological processes. It has been shown to selectively inhibit the lysine acetyltransferase activity of p300/CBP-associated factor (PCAF), which is involved in the regulation of gene expression and cell proliferation. Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate has also been used to study the effects of lysine acetylation on protein-protein interactions and cellular signaling pathways.
properties
IUPAC Name |
methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO3/c1-18-12(17)6-10(15-11(16)7-14)8-3-2-4-9(13)5-8/h2-5,10H,6-7H2,1H3,(H,15,16)/t10-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWZHJUUULUCRC-JTQLQIEISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)Br)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](C1=CC(=CC=C1)Br)NC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S)-3-(3-bromophenyl)-3-[(2-chloroacetyl)amino]propanoate |
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